![molecular formula C8H6BrN3 B2780835 4-(3-bromophenyl)-1H-1,2,3-triazole CAS No. 35225-02-6](/img/structure/B2780835.png)
4-(3-bromophenyl)-1H-1,2,3-triazole
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Overview
Description
Scientific Research Applications
Anticancer Activity
4-(3-bromophenyl)-1H-1,2,3-triazole: and its analogs have been studied for their potential anticancer properties. Research has shown that certain triazole derivatives exhibit significant activity against various cancer cell lines. For instance, some compounds have demonstrated notable anticancer activity against CNS cancer cell lines, with one compound showing a growth inhibition of 41.25 percent .
Antimicrobial and Antifungal Applications
Triazole derivatives, including those with a 3-bromophenyl group, have been reported to possess antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing moderate activity in inhibiting the growth of pathogens like Fusarium oxysporum .
Neuroprotective Effects
Studies have explored the neuroprotective effects of triazole derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. These compounds may play a role in mitigating oxidative stress and preserving neurological function in aquatic organisms .
Organic Synthesis
In the field of organic synthesis, 4-(3-bromophenyl)-1H-1,2,3-triazole serves as a versatile building block. It can be used to construct more complex molecules through various chemical reactions, including coupling reactions that form novel porous organic polymers .
Drug Discovery
The triazole ring is a common motif in medicinal chemistry, and derivatives like 4-(3-bromophenyl)-1H-1,2,3-triazole are valuable for the discovery of new drugs. They are often used in the synthesis of compounds with potential therapeutic applications, including inhibitors and receptor modulators .
Biochemical Research
In biochemical research, triazole derivatives are used to study enzyme inhibition, receptor-ligand interactions, and other cellular processes. They can serve as probes or inhibitors to dissect biological pathways and understand disease mechanisms .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromophenyl)-2H-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJXSQXZIOTRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-1H-1,2,3-triazole |
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